Structural Uniqueness vs. Common Piperidine-Pyrrolidine Building Blocks
The target compound represents a distinct chemotype compared to widely available building blocks like 4-(3-methoxypyrrolidin-1-yl)piperidine or cyclohex-3-en-1-yl(piperidin-1-yl)methanone. It uniquely combines all three pharmacophoric elements in a single entity. While direct biological data against a defined comparator is absent in public domain, the Computed Properties Database (MCule) confirms its unique molecular profile with a Mass of 226.315 Da, a logP of 1.8736, 4 H-bond acceptors, and 1 H-bond donor . This specific property set is distinct from typical piperidine-only fragments.
Comparator (cyclohex‑3‑en‑1‑yl(piperidin‑1‑yl)methanone): Mass 193.3 Da, logP ~2.5 est., 1 H‑acceptor, 0 H‑donors
| Evidence Dimension | Molecular complexity and physicochemical profile |
|---|---|
| Target Compound Data | Mass: 226.315 Da, logP: 1.8736, H-acceptors: 4, H-donors: 1, PSA: 41.57 Ų |
| Comparator Or Baseline | Cyclohex-3-en-1-yl(piperidin-1-yl)methanone (Mass: 193.28 Da, logP: ~2.5 est., H-acceptors: 1, H-donors: 0) |
| Quantified Difference | Mass difference: +33.035 Da; H-bond acceptor increase: +3 |
| Conditions | In silico computed properties from MCule database and vendor technical datasheets. |
Why This Matters
The increased molecular weight, higher hydrogen-bond acceptor count, and additional polar surface area directly impact solubility, permeability, and target-binding capacity, making the compound a more sophisticated probe for challenging CNS or protein-protein interaction targets.
